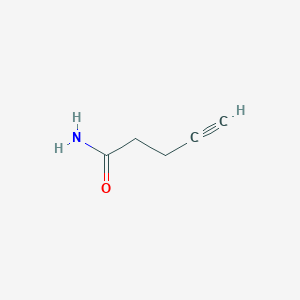

Pent-4-ynamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pent-4-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-3-4-5(6)7/h1H,3-4H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEPBZMJMJUNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Pent-4-ynamide (CAS 98142-64-4)

A Versatile Alkyne Handle for Bioconjugation and Medicinal Chemistry

Executive Summary

Pent-4-ynamide (CAS 98142-64-4) is a bifunctional small molecule featuring a terminal alkyne and a primary amide, separated by a two-carbon ethylene spacer.[1] This specific architecture makes it a critical building block in chemical biology and drug discovery . Unlike "ynamides" (where the alkyne is directly bonded to the nitrogen), this compound functions as a stable, sterically accessible "handle" for Click Chemistry (CuAAC). It serves as a robust linker for introducing alkyne functionality into drug scaffolds, enabling Activity-Based Protein Profiling (ABPP) and the synthesis of PROTACs (Proteolysis Targeting Chimeras). This guide details its physicochemical profile, synthesis, reactivity, and application protocols.

Part 1: Chemical Identity & Physicochemical Profile[2]

This compound is characterized by its stability relative to activated alkynes. Its primary amide group allows for hydrogen bonding interactions, while the terminal alkyne provides an orthogonal reactive site for bioorthogonal labeling.

Table 1: Physicochemical Properties

| Property | Data | Note |

| CAS Number | 98142-64-4 | |

| IUPAC Name | This compound | Also known as 4-Pentynamide |

| Structure | Terminal alkyne at C4 | |

| Molecular Formula | ||

| Molecular Weight | 97.12 g/mol | Fragment-like size |

| Physical State | Solid | Crystalline powder |

| Melting Point | 108–112 °C | Typical for small primary amides |

| Solubility | DMSO, DMF, Methanol, Water | High polarity due to amide |

| pKa | ~15 (Amide NH), ~25 (Alkyne CH) | Alkyne proton is weakly acidic |

| LogP | -0.4 (Predicted) | Hydrophilic character |

Nomenclature Alert: Do not confuse This compound with the functional class of "Ynamides" (

). In this compound, the alkyne is separated from the nitrogen by a carbon chain, rendering it chemically distinct and significantly more stable against hydrolysis than N-alkynyl amides.

Part 2: Synthetic Routes & Manufacturing[6]

The synthesis of this compound typically proceeds via the oxidation of 4-pentyn-1-ol to the corresponding acid, followed by amidation. The following workflow ensures high purity and yield.

Synthesis Workflow

Figure 1: Synthetic pathway from commercially available 4-pentyn-1-ol to this compound.

Detailed Protocol: Amidation of 4-Pentynoic Acid

This protocol avoids the use of unstable acid chlorides by using a mixed anhydride method, which is milder and suitable for lab-scale preparation.

-

Activation: Dissolve 4-pentynoic acid (1.0 equiv) in anhydrous THF under nitrogen. Cool to -10°C.

-

Base Addition: Add N-methylmorpholine (1.1 equiv) followed by ethyl chloroformate (1.1 equiv) dropwise. Stir for 15 minutes to form the mixed anhydride.

-

Amidation: Bubble anhydrous ammonia gas into the solution or add a concentrated solution of ammonium hydroxide (excess) while maintaining the temperature below 0°C.

-

Workup: Allow the mixture to warm to room temperature. Evaporate THF. Dissolve residue in EtOAc, wash with 1M HCl, saturated

, and brine. -

Purification: Recrystallize from EtOAc/Hexanes to obtain white crystals.

Part 3: Reactivity & Functionalization

This compound is primarily utilized for its terminal alkyne, which undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

1. Click Chemistry (CuAAC)

The terminal alkyne reacts with organic azides to form stable 1,4-disubstituted 1,2,3-triazoles. This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[2]

Mechanism of Action: The reaction is catalyzed by Cu(I), which coordinates to the alkyne, lowering the activation energy for the cycloaddition.

Figure 2: Catalytic cycle of the CuAAC reaction involving this compound.

Standard CuAAC Labeling Protocol

Use this protocol for conjugating this compound derivatives to azide-labeled proteins.

-

Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Reaction Mix: In a microcentrifuge tube, combine:

-

Protein-Azide sample (

, ~1 mg/mL) -

This compound (

of stock, final 100-200 -

CuSO4 (

, 50 mM stock) -

THPTA Ligand (

, 100 mM stock) - Crucial for protecting protein from oxidative damage. -

Sodium Ascorbate (

, 100 mM stock) - Initiates reaction by reducing Cu(II) to Cu(I).

-

-

Incubation: Incubate at room temperature for 1 hour in the dark.

-

Quenching: Stop reaction by adding EDTA (10 mM final) or precipitating the protein.

2. Sonogashira Coupling

This compound can also undergo Palladium-catalyzed cross-coupling with aryl halides to generate internal alkynes. This is useful for extending the carbon skeleton in fragment-based drug discovery (FBDD).

-

Conditions:

(5 mol%), CuI (2 mol%),

Part 4: Applications in Drug Discovery[1][7]

1. Activity-Based Protein Profiling (ABPP)

This compound is often used as a "minimalist" linker. In ABPP, a drug pharmacophore is modified with this alkyne handle.

-

Workflow:

-

Incubate live cells with the Alkyne-Drug probe.

-

Lyse cells.

-

React lysate with Azide-Rhodamine (fluorescence) or Azide-Biotin (enrichment) via CuAAC.

-

Analyze via SDS-PAGE or Mass Spectrometry.

-

2. PROTAC Linker Design

The 5-carbon chain provides a short, semi-rigid spacer.

-

Utility: Connects an E3 ligase ligand (e.g., Thalidomide derivative) to a Target Protein ligand. The alkyne allows for late-stage "clicking" of the two moieties, facilitating rapid library generation of PROTACs with varying linker lengths.

Part 5: Handling, Stability & Safety[8][9]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture.[3]

-

Stability: Stable solid. Avoid strong oxidizing agents.[4] The terminal alkyne is generally stable but can polymerize if exposed to radical initiators or excessive heat.

-

Safety Profile (GHS):

References

-

Synthesis & Properties: PubChem Compound Summary for CID 15283656, this compound. National Center for Biotechnology Information (2025). Link[5]

-

Click Chemistry Protocol: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599 (2002). Link

-

ABPP Applications: Speers, A. E., & Cravatt, B. F. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535-546 (2004). Link

-

Safety Data: this compound Safety Data Sheet. BenchChem (2024). Link

Sources

- 1. This compound | 98142-64-4 | Benchchem [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C5H7NO | CID 15283656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pent-4-enamide | C5H9NO | CID 11815293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Terminal alkyne amide structure and reactivity

<An In-depth Technical Guide to Terminal Alkyne Amide Structure and Reactivity

Introduction

Terminal alkyne amides are a fascinating and increasingly important class of organic molecules that occupy a unique niche at the intersection of structural rigidity and functional reactivity. Characterized by the presence of a carbon-carbon triple bond at the terminus of a carbon chain, directly or indirectly connected to an amide moiety, these compounds offer a powerful toolkit for researchers, scientists, and drug development professionals. The linear geometry of the alkyne imparts a defined spatial orientation, while the electronic properties of both the alkyne and the amide group provide multiple avenues for chemical transformation.[1] This guide provides a comprehensive exploration of the core principles governing the structure and reactivity of terminal alkyne amides, offering field-proven insights into their synthesis and application.

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of proteins and finding widespread use in pharmaceuticals and materials.[2] The incorporation of a terminal alkyne into an amide-containing scaffold introduces a versatile functional handle that can participate in a wide array of chemical reactions. This unique combination of functionalities has positioned terminal alkyne amides as valuable building blocks in medicinal chemistry for the construction of complex molecular architectures and in materials science for the development of novel polymers and functional materials.[1]

I. The Structural and Spectroscopic Landscape of Terminal Alkyne Amides

A thorough understanding of the structure and spectroscopic properties of terminal alkyne amides is paramount to predicting their behavior and designing synthetic strategies. The defining features of these molecules are the sp-hybridized carbons of the alkyne and the planar, resonance-stabilized amide group.

A. Molecular Geometry and Bonding

The carbon atoms of the triple bond in a terminal alkyne are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°.[3] This linearity imparts a rigid, rod-like character to the alkyne portion of the molecule.[4] The carbon-carbon triple bond itself consists of one strong sigma (σ) bond and two weaker pi (π) bonds, making it an electron-rich region susceptible to a variety of chemical transformations.[3]

The amide functionality, in contrast, is characterized by a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization imparts a partial double bond character to the C-N bond, restricting rotation and influencing the overall conformation of the molecule. The interplay between the rigid alkyne and the planar amide group dictates the three-dimensional shape and potential intermolecular interactions of terminal alkyne amides.

B. Spectroscopic Signatures

The unique structural features of terminal alkyne amides give rise to characteristic signals in various spectroscopic analyses, which are indispensable for their identification and characterization.

Infrared (IR) Spectroscopy: Terminal alkynes exhibit two distinctive absorption bands in their IR spectra.[5] A sharp, strong C-H stretch typically appears in the region of 3330-3260 cm⁻¹.[5] The C≡C triple bond stretch is observed as a weak absorption between 2260 and 2100 cm⁻¹.[5] The presence of both of these peaks is a strong indicator of a terminal alkyne. The amide group also presents characteristic IR absorptions. The N-H stretch of a secondary amide appears as a single peak around 3300 cm⁻¹, while a primary amide shows two peaks.[6] The highly characteristic C=O stretch (Amide I band) is a strong absorption typically found between 1680 and 1630 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the acetylenic proton of a terminal alkyne is surprisingly shielded and resonates in the region of 2.0-3.0 ppm.[5][7] This shielding is a consequence of the magnetic anisotropy induced by the circulating π-electrons of the triple bond.[5] A key diagnostic feature is the long-range coupling (typically four-bond coupling, ⁴J) that can be observed between the acetylenic proton and protons on adjacent carbons.[7] In ¹³C NMR spectroscopy, the sp-hybridized carbons of the alkyne appear in the range of 65-90 ppm.[7] The amide carbonyl carbon is significantly deshielded and resonates further downfield, typically between 160 and 180 ppm.

Raman Spectroscopy: While the C≡C stretch in terminal alkynes is often a weak absorber in the IR, it gives rise to a strong and distinct signal in Raman spectroscopy.[8] This makes Raman spectroscopy a particularly sensitive technique for studying terminal alkynes, especially in biological systems where water absorption can obscure the alkyne region in IR spectra.[8][9]

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift | Notes |

| Infrared (IR) | Terminal Alkyne C-H | 3330-3260 cm⁻¹ (strong, sharp) | Diagnostic for terminal alkynes.[5] |

| Alkyne C≡C | 2260-2100 cm⁻¹ (weak to medium) | Can be absent in symmetrical internal alkynes.[5] | |

| Amide N-H | ~3300 cm⁻¹ | One peak for secondary amides, two for primary.[6] | |

| Amide C=O | 1680-1630 cm⁻¹ (strong) | The Amide I band. | |

| ¹H NMR | Acetylenic H | 2.0-3.0 ppm | Shielded due to magnetic anisotropy.[5][7] |

| ¹³C NMR | Alkyne C≡C | 65-90 ppm | Characteristic region for sp-hybridized carbons.[7] |

| Amide C=O | 160-180 ppm | Deshielded due to the electronegative oxygen. | |

| Raman | Alkyne C≡C | 2250-2000 cm⁻¹ (strong) | A very sensitive detection method for alkynes.[8] |

II. The Rich Reactivity of Terminal Alkyne Amides

The reactivity of terminal alkyne amides is a rich tapestry woven from the distinct chemical behaviors of the terminal alkyne and the amide group. This duality allows for a wide range of selective transformations.

A. Reactions at the Terminal Alkyne

The terminal alkyne is a hub of reactivity, primarily driven by the acidity of the acetylenic proton and the electron-rich nature of the triple bond.

1. Deprotonation and Acetylide Formation

The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ hybridized carbons.[4] This enhanced acidity is due to the high s-character of the sp orbital, which stabilizes the resulting acetylide anion.

This acidity allows for the deprotonation of the terminal alkyne by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to form a highly nucleophilic acetylide anion.[10] Weaker bases like sodium hydroxide are generally not strong enough to effect complete deprotonation.[11]

Experimental Protocol: General Procedure for Acetylide Formation

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the terminal alkyne amide in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

-

Cool the solution to an appropriate temperature (typically -78 °C to 0 °C) using a cooling bath.

-

Slowly add a solution of a strong base (e.g., n-BuLi in hexanes or NaNH₂) to the stirred solution of the alkyne.

-

Allow the reaction to stir at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the acetylide anion.

-

The resulting solution of the acetylide can then be used directly in subsequent reactions.

The generated acetylide is a potent carbon nucleophile and a cornerstone of C-C bond formation in organic synthesis. It can readily participate in Sɴ2 reactions with primary alkyl halides to generate internal alkynes, a process known as alkylation.[12][13]

Caption: Formation of a nucleophilic acetylide and subsequent alkylation.

2. Metal-Catalyzed Coupling Reactions

Terminal alkynes are key participants in a variety of powerful metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with aryl, vinyl, and other alkyne partners.

-

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[14][15][16] It is a highly reliable and versatile method for constructing arylalkynes and conjugated enynes.[15] The reaction is typically carried out under mild conditions in the presence of an amine base.[16] The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the final product.[17]

Caption: The Sonogashira cross-coupling reaction.

-

Glaser-Hay Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[18][19][20] The reaction typically uses a copper(I) salt, a base, and an oxidant, often molecular oxygen from the air.[18][20] The Hay modification utilizes a soluble copper-TMEDA complex, which allows for milder reaction conditions and greater versatility.[18][21]

3. Cycloaddition Reactions

The π-system of the alkyne can participate as a 2π component in various cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition, often referred to as "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions. Terminal alkyne amides are excellent substrates for these transformations.

B. Reactions Involving the Amide Group

The amide group, while generally stable, can also undergo specific transformations. The N-H proton can be deprotonated under strongly basic conditions, and the carbonyl oxygen can act as a Lewis base. However, the most significant reactivity often involves transformations that are facilitated by the presence of the neighboring alkyne.

III. Synthetic Methodologies for Terminal Alkyne Amides

A variety of synthetic strategies have been developed for the preparation of terminal alkyne amides, reflecting their importance as synthetic intermediates.

A. Amidation of Alkynyl Carboxylic Acids

One of the most direct methods for synthesizing terminal alkyne amides is the coupling of a terminal alkynyl carboxylic acid with an amine. This reaction typically employs standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other activating agents (e.g., HATU, HOBt), to facilitate the formation of the amide bond.

A palladium-catalyzed coupling reaction of alkynyl carboxylic acids and amines under a carbon monoxide atmosphere has also been reported as an effective method.[22]

B. Coupling of Terminal Alkynes with Amides

More recent methodologies have focused on the direct coupling of terminal alkynes with amides. For instance, a copper-catalyzed amidation of terminal alkynes has been developed, providing an efficient route to alkynyl amides.[22]

C. Multi-component Reactions

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules in a single step. The aldehyde-alkyne-amine (A³) coupling reaction is a powerful MCR that produces propargylamines.[23] While not directly yielding terminal alkyne amides, the propargylamine products can be further functionalized to incorporate the amide moiety.

IV. Applications in Drug Discovery and Materials Science

The unique structural and reactive properties of terminal alkyne amides make them highly valuable in several scientific disciplines.

A. Medicinal Chemistry and Drug Development

In drug discovery, the terminal alkyne group serves as a versatile handle for lead optimization and the synthesis of complex molecular scaffolds.[1] It can be used to introduce rigidity, modulate solubility, and act as a bioisostere for other functional groups. The alkyne can also serve as a key reactive partner in "click" chemistry for the attachment of targeting ligands, fluorescent probes, or other functionalities.[1] Several marketed drugs contain a terminal alkyne moiety, highlighting its acceptance and utility in pharmaceutical design.[4][24]

B. Materials Science

In materials science, terminal alkyne amides are used as monomers for the synthesis of novel polymers. The rigidity of the alkyne can be exploited to create materials with defined structures and interesting electronic or optical properties. The ability of the alkyne to undergo polymerization or cross-linking reactions, such as Glaser-Hay coupling, allows for the creation of extended conjugated systems and cross-linked networks.

Conclusion

Terminal alkyne amides represent a powerful and versatile class of molecules for chemical synthesis and functional material design. Their unique combination of a rigid, reactive terminal alkyne and a stable, planar amide group provides a rich platform for chemical exploration. A deep understanding of their structure, spectroscopic properties, and reactivity is essential for harnessing their full potential. The continued development of novel synthetic methods and the exploration of their applications in drug discovery and materials science promise to further solidify the importance of terminal alkyne amides in the chemical sciences.

References

-

Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Properties and Bonding in the Alkynes - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PubMed Central. (2022). Retrieved from [Link]

-

Alkyne deprotonation : r/chemhelp - Reddit. (2019). Retrieved from [Link]

-

Alkyne - Wikipedia. (n.d.). Retrieved from [Link]

-

Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Introduction to Alkynes - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

-

10.8: Alkynes - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Direct Transformation of Terminal Alkynes into Amidines by a Silver-Catalyzed Four-Component Reaction | Journal of the American Chemical Society. (2019). Retrieved from [Link]

-

One‐Pot Transition‐Metal‐Free Synthesis of Alkynyl Amides | Request PDF - ResearchGate. (2024). Retrieved from [Link]

-

Alkylation of terminal alkynes - YouTube. (2020). Retrieved from [Link]

-

Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. (2014). Retrieved from [Link]

-

Preparation of Alkynes - Chad's Prep®. (n.d.). Retrieved from [Link]

-

Researchers Develop a New Approach to Amides from Alkene and Amine Feedstocks - UNC Chemistry Department. (2024). Retrieved from [Link]

-

Ch 9 : Acidity of Terminal Alkynes - University of Calgary. (n.d.). Retrieved from [Link]

-

Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Group 11 Metal Amide-Catalyzed Asymmetric Cycloaddition Reactions of Azomethine Imines with Terminal Alkynes | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Glaser coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved from [Link]

-

1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Publishing. (2023). Retrieved from [Link]

-

11.8: Terminal Alkynes as Acids - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC. (n.d.). Retrieved from [Link]

-

16.06.3: Deprotonated Alkynes - Chemistry LibreTexts. (2015). Retrieved from [Link]

-

Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Alkynes are important functional groups in human therapeutics. (a)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Alkynes and Synthesis – Master Organic Chemistry. (2013). Retrieved from [Link]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ACS Publications. (2022). Retrieved from [Link]

-

9.2 Acidity of Alkynes | Organic Chemistry - YouTube. (2020). Retrieved from [Link]

-

Sonogashira coupling - YouTube. (2019). Retrieved from [Link]

-

Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization - ACS Publications. (2023). Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021). Retrieved from [Link]

-

Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

Sources

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. Researchers Develop a New Approach to Amides from Alkene and Amine Feedstocks – Department of Chemistry [chem.unc.edu]

- 3. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Glaser coupling - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unveiling the Functional Dichotomy: A Guide to Pent-4-ynamide and the Broader Ynamide Class

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamides have emerged as exceptionally versatile building blocks in modern organic synthesis, prized for a unique balance of stability and reactivity that enables the construction of complex molecular architectures.[1][2] This guide delves into the nuanced yet critical differences between the general ynamide functional group (R-C≡C-NR'₂) and a specific, widely used derivative, pent-4-ynamide. While both share the core N-C≡C linkage, the presence of a terminal alkyne separated by a hydrocarbon spacer in this compound imparts a distinct reactivity profile, opening avenues for applications, particularly in bioconjugation and medicinal chemistry, that are inaccessible to internally substituted ynamides. This paper will explore the structural and electronic fundamentals of ynamides, provide a comparative analysis of their reactivity, present detailed experimental protocols, and discuss their differential applications in drug development and beyond.

The Ynamide Functional Group: A Primer on Stabilized Reactivity

The ynamide functional group is characterized by a nitrogen atom directly attached to an alkyne. This arrangement is electronically distinct from its more reactive and hydrolytically sensitive counterpart, the ynamine.[3][4] In an ynamide, the nitrogen atom is appended with an electron-withdrawing group (EWG), such as a carbonyl or sulfonyl group. This EWG delocalizes the nitrogen's lone pair, thereby attenuating its donation into the alkyne system.[3] This modulation is the key to their success, creating a "gold standard" for balancing the high reactivity of an electron-rich alkyne with the practical handling and stability required for complex, multi-step syntheses.[3][4]

The chemical properties of ynamides are largely defined by the polarization of the triple bond, making them powerful synthons for a vast array of chemical transformations.[1][5] Their utility has been demonstrated in numerous reaction classes, including:

-

Cycloadditions: Participating in [2+2], [4+2], and [2+2+2] cycloadditions to form diverse cyclic scaffolds.[1]

-

Rearrangements and Cycloisomerizations: Serving as precursors for complex polycyclic architectures through transition metal-catalyzed pathways.[1]

-

Hydro-heteroatom Additions: Undergoing addition of various nucleophiles, a reaction class heavily influenced by the electronic nature of the ynamide.[3][6]

-

Peptide Synthesis: Acting as racemization-free coupling reagents for amide bond formation.[7][8]

This compound: A Case Study in Terminal Alkyne Chemistry

This compound is a specific ynamide with the molecular formula C₅H₇NO.[9][10] Its structure features a primary amide at one end of a five-carbon chain and, crucially, a terminal alkyne at the other.[9] This terminal C-H bond on the alkyne is the defining feature that sets it apart from the broader class of internally substituted ynamides.

Figure 1: Structural comparison of a general internal ynamide versus this compound.

The presence of the two-carbon (ethylene) spacer between the amide and the alkyne means the triple bond is electronically isolated from the direct conjugating influence of the nitrogen lone pair that defines a typical ynamide's reactivity. Instead, the alkyne in this compound behaves much like a standard terminal alkyne, while the molecule as a whole retains the amide functionality.

Comparative Analysis: Reactivity and Applications

The fundamental structural divergence—a terminal, insulated alkyne versus a directly conjugated internal alkyne—creates a clear bifurcation in reactivity and synthetic utility.

Electronic and Reactivity Differences

In a general ynamide, the nitrogen lone pair donation makes the α-carbon nucleophilic and the β-carbon electrophilic. This inherent polarization dictates the regioselectivity of many addition reactions.[3]

In this compound, the alkyne lacks this direct polarization. Its reactivity is instead dominated by the properties of a terminal alkyne:

-

Acidity of the Terminal Proton: The sp-hybridized C-H bond is weakly acidic and can be deprotonated by a suitable base to form a potent acetylide nucleophile.

-

Steric Accessibility: The unsubstituted terminus provides a sterically unhindered site for reactions.

This leads to a distinct set of accessible transformations. This compound is an ideal substrate for reactions that are impossible for internal ynamides, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction's specificity and high yield make this compound an invaluable tool for bioconjugation, such as protein labeling in living cells.[9]

Sources

- 1. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brønsted acid-mediated reactions of ynamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | 98142-64-4 | Benchchem [benchchem.com]

- 10. This compound | C5H7NO | CID 15283656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability Profiling of Terminal Alkyne Amides in Physiological Environments

Executive Summary

Terminal alkyne amides serve as the backbone for modern Activity-Based Protein Profiling (ABPP) and bio-orthogonal drug design. Their utility hinges on a paradox: they must be chemically inert ("bio-orthogonal") to endogenous nucleophiles at physiological pH (7.4) yet remain sterically and electronically available for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metabolic processing.

This guide provides a rigorous analysis of the physicochemical and metabolic stability of terminal alkyne amides. Contrary to concerns regarding hydrolysis, the primary stability risks at pH 7.4 are not hydrolytic but oxidative (metabolic) and electrophilic (if conjugated) . This document outlines the mechanistic basis of this stability and provides a validated LC-MS/MS protocol for quantifying half-life (

Physicochemical Basis of Stability

To understand stability, we must decouple the Amide linkage from the Terminal Alkyne moiety.

The Amide Linkage (Thermodynamic Robustness)

At pH 7.4, the amide bond is kinetically stable against spontaneous hydrolysis. The resonance stabilization energy of the amide bond (approx. 20 kcal/mol) prevents nucleophilic attack by water or hydroxide ions under physiological conditions.

-

Half-life: In the absence of proteolytic enzymes (e.g., amidases), the half-life of a secondary amide at pH 7.4 is measured in years.

-

Risk Factor: Proximity to electron-withdrawing groups (EWGs) can accelerate hydrolysis, but simple propargyl amides remain stable.

The Terminal Alkyne (Bio-orthogonality)

The terminal alkyne (

-

Acidity: The

of the acetylenic proton is ~25.[1] At pH 7.4, it remains fully protonated and neutral, preventing it from acting as a nucleophile. -

Hydration: Spontaneous hydration of the triple bond to a ketone (via enol tautomerization) is thermodynamically favorable but kinetically impossible at pH 7.4 without a transition metal catalyst (e.g.,

,

Critical Distinction: Inert vs. Activated

The structural connectivity defines the reactivity profile.

-

Propargyl Amides (

): STABLE. The methylene spacer insulates the alkyne. It is bio-orthogonal.[2][3][4] -

Propiolamides (

): REACTIVE. The alkyne is conjugated to the carbonyl, creating a Michael acceptor. These will react with cysteine thiols at pH 7.4.

Diagram 1: Structural Stability Logic The following diagram illustrates the decision tree for determining the stability risk of an alkyne amide based on its electronic structure.

Caption: Logical assessment of alkyne amide stability. Conjugation leads to electrophilic reactivity, while non-conjugated variants require metabolic screening.

Mechanisms of Degradation

While chemically stable in buffer (PBS), terminal alkyne amides face degradation risks in biological matrices (Plasma/Microsomes).

Enzymatic Hydrolysis (Amidase Activity)

While rare for simple linkers, plasma amidases can cleave the amide bond, separating the alkyne "tag" from the drug/probe. This results in a "false negative" in ABPP assays—the probe binds the target, but the handle is lost.

Oxidative Metabolism (The P450 Pathway)

The primary in vivo instability mechanism for terminal alkynes is oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6).

-

Terminal Acetylene Oxidation: Oxidation of the terminal carbon yields an unstable intermediate (ketene or oxirene) which can lead to heme alkylation (mechanism-based inhibition) or cleavage.

-

-Methylene Oxidation: Hydroxylation at the propargyl position (

Diagram 2: Metabolic Degradation Pathways

Caption: Degradation pathways. In PBS (green path), the compound is stable. In vivo, P450 oxidation (red path) is the dominant clearance mechanism.

Experimental Validation Protocol

This protocol validates the stability of an alkyne amide probe in physiological buffer (PBS) versus biological matrix (Plasma).

Materials

-

Test Compound: 10 mM stock in DMSO.

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Biological Matrix: Pooled Human/Mouse Plasma or Liver Microsomes (for metabolic stability).

-

Internal Standard (IS): Tolbutamide or Warfarin (1 µM in Acetonitrile).

-

Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow

-

Preparation:

-

Spike Test Compound into PBS (pH 7.4) and Plasma to a final concentration of 1 µM .

-

Final DMSO content must be

to avoid solvent effects.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoints:

min (and 24h for PBS).

-

-

Sampling & Quenching:

-

At each timepoint, transfer 50 µL of reaction mixture into 200 µL of Ice-cold Acetonitrile containing the Internal Standard.

-

Note: The acetonitrile precipitates plasma proteins and quenches enzymatic activity.

-

-

Processing:

-

Centrifuge at 4,000 rpm for 20 min at 4°C.

-

Collect supernatant for LC-MS injection.

-

-

Quantification:

-

Monitor the transition of the parent ion

. -

Calculate % Remaining relative to

.

-

Data Analysis & Acceptance Criteria

Calculate the slope (

Table 1: Stability Interpretation Guide

| Metric | PBS (pH 7.4) | Plasma (Human) | Interpretation |

| % Remaining (4h) | > 95% | > 85% | Highly Stable. Ideal for ABPP/Click. |

| % Remaining (4h) | 80-95% | 50-85% | Moderate. Acceptable for acute dosing. |

| % Remaining (4h) | < 80% | < 50% | Unstable. Check for hydrolysis or Michael addition. |

Diagram 3: Stability Assay Workflow

Caption: Standard Operating Procedure (SOP) for determining in vitro stability of alkyne amides.

References

-

Bioorthogonal Chemistry Principles: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

-

Amide Bond Stability: Wolfenden, R., et al. (1998). Affinities of transition state analogs for the active sites of hydrolases and the stability of the amide bond. Journal of the American Chemical Society. Link

-

Metabolic Oxidation of Alkynes: Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates. Journal of Biological Chemistry. Link

-

Stability Assay Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

-

Terminal Alkyne Acidity & Reactivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Metabolic Labeling of Proteins using Alkyne-Tagged Amides (Fatty Acids & Amino Acids)

Abstract & Introduction

This guide details the metabolic labeling of the proteome using alkyne-functionalized precursors that result in amide-linked modifications. While "alkyne-tagged amides" is a broad chemical term, in the context of metabolic labeling and drug development, it refers to two distinct, high-value methodologies:

-

N-Myristoylation Profiling (Lipid-Amide Labeling): Using Alk-12 (12-azidododecanoic acid analog) to probe N-terminal myristoylation. Unlike palmitoylation (thioester), myristoylation forms a stable amide bond with N-terminal glycine residues.

-

BONCAT (Backbone-Amide Labeling): Using L-Homopropargylglycine (HPG) to replace methionine during translation, effectively tagging the polyamide backbone of newly synthesized proteins.

These methods utilize the cell's own biosynthetic machinery to incorporate a bioorthogonal handle (terminal alkyne) into the target proteins. Subsequent reaction with azide-functionalized reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for fluorescence imaging or biotin-streptavidin enrichment.

Scientific Principles & Mechanism

The Bioorthogonal Strategy

The core principle relies on the steric unobtrusiveness of the alkyne group. Enzymes such as N-myristoyltransferase (NMT) or Methionyl-tRNA synthetase (MetRS) tolerate these analogs due to their structural similarity to native substrates (Myristic acid and Methionine, respectively).

The "Amide" Distinction

-

N-Myristoylation (Alk-12): The 12-carbon alkyne fatty acid is converted to Alk-12-CoA and transferred to the N-terminal Glycine of a substrate protein, forming a permanent amide bond . This is critical for membrane localization and protein-protein interactions.

-

BONCAT (HPG): HPG mimics Methionine.[1][2] It is charged onto tRNA^Met and incorporated into the nascent polypeptide chain, forming the peptide amide backbone .

Workflow Visualization

The following diagram illustrates the parallel workflows for Lipid-Amide (Alk-12) and Backbone-Amide (HPG) labeling.

Caption: Workflow for metabolic incorporation of alkyne-tagged amides followed by CuAAC conjugation and proteomic analysis.

Experimental Protocols

Materials & Reagents

| Component | Specification | Purpose |

| Alk-12 | 12-alkyldodecanoic acid (DMSO stock) | N-Myristoylation Probe (Lipid-Amide) |

| HPG | L-Homopropargylglycine (Aq.[1][3][4] stock) | Protein Synthesis Probe (Backbone-Amide) |

| Azide-Tag | Biotin-PEG3-Azide or Azide-Fluor 488 | Reporter molecule |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Cu(I) stabilizing ligand (Prevents protein oxidation) |

| CuSO4 | Copper(II) Sulfate (50 mM) | Catalyst source |

| Ascorbate | Sodium Ascorbate (100 mM, Fresh) | Reducing agent (Cu(II) |

Protocol A: Metabolic Labeling (Cell Culture)

For N-Myristoylation (Alk-12):

-

Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach 70-80% confluency.

-

Starvation (Optional but Recommended): Replace media with fatty-acid-free BSA media for 1 hour to deplete endogenous lipids.

-

Labeling: Add Alk-12 to the media at a final concentration of 25–50 µM .

-

Note: High concentrations (>100 µM) can be toxic or induce off-target incorporation.

-

-

Incubation: Incubate for 4–6 hours (rapid turnover) or 18 hours (steady state).

-

Harvest: Wash cells 2x with cold PBS. Harvest by scraping into lysis buffer (1% Triton X-100, 50 mM Tris pH 7.4, 150 mM NaCl, Protease Inhibitors).

For Protein Synthesis (HPG):

-

Depletion: Wash cells with PBS and incubate in Methionine-free media for 30 minutes.

-

Labeling: Add HPG (50 µM) to the media.[4]

-

Incubation: Incubate for 1–4 hours depending on translation rate of interest.

-

Harvest: Wash and lyse as above. Do not use EDTA in lysis buffer if downstream applications involve metal affinity, though it is fine for Click.

Protocol B: Click Chemistry (CuAAC)

Critical Step: The order of addition is paramount to prevent copper precipitation and ensure efficient labeling.

-

Adjust Lysate: Dilute lysate to 1–2 mg/mL protein concentration.

-

Prepare "Click Cocktail" (Master Mix):

-

Premix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 1 mM CuSO4 + 2 mM THPTA) before adding to the lysate. This forms the catalytic complex.

-

-

Reaction Assembly (Add in order):

-

Lysate (90 µL)

-

Azide-Tag (100 µM final)

-

CuSO4/THPTA Complex (1 mM Cu final)

-

Sodium Ascorbate (5 mM final) — Add last to initiate reaction.

-

-

Incubation: Rotate at Room Temperature for 1 hour .

-

Termination: Precipitate proteins using Methanol/Chloroform or Acetone to remove excess reagents.

Data Analysis & Interpretation

Quantitative Profiling

When analyzing Mass Spectrometry data, look for the specific mass shift of the modified peptide.

| Probe | Modification Site | Linkage Type | Chemical Stability |

| Alk-12 | N-term Glycine | Amide | Stable (Resists Hydroxylamine) |

| Alk-16 | Cysteine | Thioester | Labile (Cleaved by Hydroxylamine) |

| HPG | Methionine sites | Amide (Backbone) | Stable |

Validation Experiment (Hydroxylamine Treatment): To confirm your signal is from N-myristoylation (Amide) and not S-palmitoylation (Thioester) that might have occurred via metabolic interconversion:

-

Treat the lysate/blot with 1 M Hydroxylamine (pH 7.0) .

-

Result: Signal from Alk-12 (Amide) will remain. Signal from thioesters will vanish.

Pathway Visualization: The N-Myristoylation Cycle

Understanding the biological pathway ensures correct data interpretation.

Caption: The enzymatic pathway of N-myristoylation, converting the alkyne-fatty acid into a stable amide-linked lipidation.

References

-

Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society.

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[2][5] Proceedings of the National Academy of Sciences. [4]

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[6] Chemistry & Biology.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brandon-russell.com [brandon-russell.com]

- 3. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino acid tagging (BONCAT) [protocols.io]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Integration of Pent-4-ynamide Handles into Peptides for Bioorthogonal Conjugation

Abstract & Strategic Overview

The incorporation of Pent-4-ynamide (derived from 4-pentynoic acid) into peptide backbones provides a robust, sterically accessible terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." Unlike internal alkynes or strained cyclooctynes, the this compound moiety offers a minimal structural footprint, maintaining peptide solubility and reducing aggregation during Solid Phase Peptide Synthesis (SPPS).

This guide details a high-fidelity workflow for:

-

Installation: Capping the N-terminus or Lysine side-chains with 4-pentynoic acid during SPPS.

-

Conjugation: A THPTA-stabilized CuAAC protocol optimized for biomolecular integrity.

-

Validation: QC metrics to ensure quantitative conversion.

Phase I: Synthesis of this compound Peptides (SPPS)

The formation of the this compound moiety is an amide-coupling reaction. While 4-pentynoic acid is structurally simple, its hydrophobicity can induce on-resin aggregation if not handled correctly.

Reagents & Materials[1][2][3][4][5]

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

-

Alkyne Source: 4-Pentynoic acid (CAS: 5963-50-8).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide), peptide grade.

Coupling Protocol (N-Terminal Installation)

Rationale: We utilize HATU over HBTU for this specific coupling because the aliphatic chain of 4-pentynoic acid lacks the side-chain protection bulk of standard amino acids, which can occasionally lead to intermolecular hydrogen bonding (aggregation) on the resin. HATU ensures rapid acylation before aggregation occurs.

| Step | Action | Critical Technical Note |

| 1. Deprotection | Remove N-terminal Fmoc (20% Piperidine/DMF, 2 x 5 min). | Ensure positive UV signal or Kaiser test confirms free amine. |

| 2. Activation | Dissolve 4-Pentynoic acid (5 eq) and HATU (4.9 eq) in DMF. Add DIPEA (10 eq) . | Pre-activate for only 30-60 seconds. Extended activation can lead to ester hydrolysis. |

| 3. Coupling | Add activated solution to resin. Shake at RT for 45-60 min . | The alkyne is stable; extended coupling times are safe if the sequence is difficult. |

| 4. Washing | Drain and wash with DMF (3x) and DCM (3x).[1] | DCM shrinks the resin, preparing it for drying or cleavage. |

| 5. QC Check | Perform Kaiser Test (Ninhydrin). | Must be colorless (no free amines). If blue, repeat coupling. |

Cleavage & Deprotection

Warning: Terminal alkynes are generally stable in TFA, but they can be reduced by silanes if left for extended periods (>4 hours).

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

-

Time: 2 hours maximum.

-

Precipitation: Cold Diethyl Ether.

Phase II: The Conjugation Protocol (CuAAC)

The success of conjugating a this compound peptide to an azide (e.g., Azide-Fluorophore, Azide-PEG-Drug) relies on maintaining the Oxidation State +1 of Copper (Cu(I)).

The THPTA Advantage: We strictly recommend using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over TBTA. THPTA is water-soluble, preventing the precipitation of the catalyst complex and protecting the peptide from oxidative damage by Reactive Oxygen Species (ROS) generated by uncomplexed Copper.

Reagent Preparation

| Component | Stock Conc. | Solvent | Storage |

| Peptide-Alkyne | 2 mM | DMSO or H2O | -20°C |

| Azide Partner | 10 mM | DMSO | -20°C |

| CuSO4 | 20 mM | H2O | RT |

| THPTA Ligand | 50 mM | H2O | -20°C |

| Na-Ascorbate | 100 mM | H2O | Freshly Prepared |

Step-by-Step Conjugation Workflow

-

Pre-Complexation (The "Catalyst Mix"):

-

In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio .

-

Why? This ensures all Cu ions are chelated before they encounter the ascorbate or peptide.

-

Example: 5 µL CuSO4 (20mM) + 10 µL THPTA (50mM) + 35 µL Water.

-

-

Reaction Assembly:

-

Into a 1.5 mL Eppendorf tube, add reagents in this exact order to prevent precipitation:

-

Buffer (PBS pH 7.4 or 100mM HEPES).

-

Peptide-Alkyne (Final conc: 50-100 µM).

-

Azide Partner (1.2 - 2.0 equivalents relative to peptide).

-

Catalyst Mix (Final Cu conc: 100-500 µM).

-

Sodium Ascorbate (Final conc: 2.5 - 5 mM).

-

-

Incubation:

-

Flush headspace with N2 (optional but recommended for sensitive peptides).

-

Incubate at Room Temperature for 30-60 minutes .

-

Protect from light if using fluorophores.

-

-

Quenching:

-

Add EDTA (final 10 mM) to chelate copper and stop the reaction before HPLC purification.

-

Visualizing the Workflow

Diagram 1: Synthesis and Conjugation Pathway

This flow illustrates the transformation from the raw resin-bound peptide to the final triazole conjugate.

Caption: Workflow for installing the this compound handle and subsequent bioorthogonal conjugation.

Diagram 2: The THPTA-Stabilized Catalytic Cycle

This diagram highlights the critical role of the ligand in protecting the Copper(I) species, ensuring the reaction proceeds without degrading the peptide.

Caption: The THPTA ligand stabilizes Cu(I), preventing oxidation to Cu(II) and inhibiting ROS generation.

Quality Control & Troubleshooting

Mass Spectrometry Validation

Upon successful conjugation, the mass shift is calculated as the sum of the Peptide-Alkyne and the Azide.

-

Note: The "Click" reaction is an addition reaction. There is no loss of water or leaving groups.

-

Target Mass = MW(Peptide-Alkyne) + MW(Azide).

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Solution turns brown/yellow | Oxidation of Cu(I) to Cu(II) or formation of Cu-acetylides. | Increase THPTA concentration (up to 1:10 ratio). Degas buffers. |

| Peptide Precipitates | This compound is hydrophobic; Azide is hydrophobic. | Add 10-20% DMSO or DMF to the reaction buffer. |

| Incomplete Conversion | Catalyst death (oxidation). | Add a second bolus of Sodium Ascorbate (fresh) after 30 mins. |

| Blue Kaiser Test (Synthesis) | Incomplete coupling of 4-pentynoic acid. | Re-couple using HATU/HOAt for 1 hour. |

References

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Seminal paper on THPTA ligand utility).

-

BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry.

-

AxisPharm. (2024).[3] Alkyne-Azide Click Chemistry Protocol for ADCs.

-

Bachem. (2021). Click Chemistry: A valuable tool for peptide and protein modification.[4][5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Copper Catalyst Loading for Pent-4-ynamide Click Reactions

Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on Pent-4-ynamide substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am observing very low or no formation of my desired triazole product. What are the likely causes and how can I fix this?

A: Low or no product yield in a CuAAC reaction is a common issue that can stem from several factors, primarily related to the integrity of the catalytic system and the reagents.[1][2]

Potential Cause 1: Inactive Copper(I) Catalyst

The catalytically active species in the CuAAC reaction is Copper(I).[3] If the Cu(I) is oxidized to the inactive Cu(II) state, the reaction will not proceed.[4] This is a frequent issue, especially when working under aerobic conditions.

Solution:

-

Use a Reducing Agent: The most common method to maintain a high concentration of Cu(I) is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3] Always prepare the sodium ascorbate solution fresh, as it can degrade over time.[2]

-

Degas Your Solvents: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas such as argon or nitrogen.[5]

-

Work Under an Inert Atmosphere: For particularly sensitive substrates or when aiming for very low catalyst loading, performing the reaction in a glovebox can provide the best protection against oxygen.[5]

Potential Cause 2: Catalyst Deactivation by Substrate or Impurities

Certain functional groups on your starting materials or impurities in your reagents can chelate with the copper catalyst, leading to its deactivation. For instance, biothiols are known to deactivate copper catalysts in biological settings.[1]

Solution:

-

Purify Your Reagents: Ensure the purity of your this compound, azide, and solvents.[2] Impurities can interfere with the catalytic cycle.

-

Increase Catalyst Loading: As a straightforward approach, a modest increase in the copper catalyst concentration can sometimes overcome the effects of inhibitory impurities.

-

Consider a Ligand: A suitable ligand can protect the copper catalyst from deactivating interactions.

Potential Cause 3: Suboptimal Reagent Stoichiometry

An incorrect ratio of azide to alkyne can lead to incomplete conversion.

Solution:

-

Optimize the Azide:Alkyne Ratio: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.1 to 2-fold) of one of the components (often the more accessible one) can drive the reaction to completion.[2]

Problem 2: Slow Reaction Rate

Q: My reaction is proceeding, but it is very slow. How can I increase the reaction rate?

A: A slow reaction rate can be frustrating, but there are several effective strategies to accelerate the CuAAC reaction.

Potential Cause 1: Insufficient Catalyst Activity

The intrinsic activity of the "naked" copper catalyst may not be sufficient for your specific substrates.

Solution:

-

Introduce a Stabilizing Ligand: Nitrogen-based ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly accelerate the reaction.[5][6] These ligands stabilize the Cu(I) oxidation state and prevent the formation of unreactive copper aggregates.[7][8] The absence of a ligand can lead to a reduction in the observed reaction rate.[9]

-

Optimize Ligand:Copper Ratio: The ratio of ligand to copper is critical. A 1:1 to 5:1 ligand-to-copper ratio is a good starting point for optimization.[2] However, be aware that in some solvent systems, an excess of a strongly chelating ligand can be inhibitory.[10]

Potential Cause 2: Poor Catalyst or Reagent Solubility

If the catalyst or reactants are not well-solubilized, the reaction will be slow due to the limited availability of the reactants in the solution phase.

Solution:

-

Solvent Screening: The CuAAC reaction is compatible with a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[5][11] Water is often an excellent choice, especially for bioconjugation, and can accelerate the reaction.[3] For organic-soluble substrates, polar aprotic solvents like DMSO and DMF are often effective.

-

Use a Co-solvent: A mixture of solvents, such as t-BuOH/water, can improve the solubility of both polar and non-polar reactants.[6]

Potential Cause 3: Low Reaction Temperature

While many CuAAC reactions proceed readily at room temperature, some sterically hindered substrates may require more energy to react.

Solution:

-

Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done with caution, as it can also promote side reactions.

Problem 3: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?

A: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as the Glaser coupling.

Potential Cause: Oxidative Homocoupling of the Alkyne

This side reaction is promoted by the presence of Cu(II) and oxygen.

Solution:

-

Ensure a Reducing Environment: Use an adequate excess of sodium ascorbate to maintain the copper in the Cu(I) state and scavenge any oxygen present.[3][6]

-

Degas Solvents Thoroughly: As mentioned previously, removing dissolved oxygen is crucial to prevent this side reaction.[5]

-

Proper Order of Reagent Addition: A generally recommended procedure is to first premix the Cu(II) salt with the stabilizing ligand, add this to the solution of the azide and alkyne, and finally initiate the reaction by adding the reducing agent.[5][12] This ensures the formation of the copper-ligand complex before the reduction to Cu(I).

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper catalyst loading to start with?

A1: A good starting point for catalyst loading is typically in the range of 1-5 mol% of the limiting reagent. For bioconjugation applications, copper concentrations are often in the micromolar range, typically between 50 and 100 µM.[12] In some cases, with highly efficient catalytic systems, loadings as low as 25-50 ppm can be achieved, though this may require longer reaction times or elevated temperatures.[13]

Q2: Which copper source should I use?

A2: The most convenient and widely used method is the in situ generation of Cu(I) from a Cu(II) precursor, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[3][6] This approach is generally reliable and avoids the need to handle potentially unstable Cu(I) salts. Other sources include Cu(I) salts like CuI or CuBr, or even metallic copper.[6]

Q3: Are ligands always necessary for this compound click reactions?

A3: While not strictly essential in all cases, the use of a copper-stabilizing ligand is highly recommended.[6] Ligands serve multiple purposes: they stabilize the Cu(I) oxidation state, increase the catalyst's solubility, and can significantly accelerate the reaction rate.[5][7][8] For reactions in aqueous media, water-soluble ligands like THPTA are particularly beneficial.[5]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can have a profound impact on the reaction rate and outcome.[5] Solvents that promote ligand exchange, such as water and alcohols, are often preferred over apolar organic solvents which can promote the aggregation of copper species into unreactive forms.[7] However, the optimal solvent will depend on the solubility of your specific this compound and azide. It is often beneficial to screen a few different solvent systems. The use of environmentally friendly solvents like glycerol is also a growing area of interest.[14] It's important to avoid acetonitrile, as its strong coordinating ability with Cu(I) can inhibit the reaction.[11]

Q5: What is the underlying mechanism of the CuAAC reaction?

A5: The copper-catalyzed azide-alkyne cycloaddition is not a concerted pericyclic reaction like the thermal Huisgen cycloaddition.[15] Instead, it proceeds through a multi-step mechanism involving copper acetylide intermediates.[7] While the exact mechanism can be complex and may involve mono- or dinuclear copper species, a generally accepted pathway involves the formation of a copper(I) acetylide, which then reacts with the azide.[8][11] This is followed by a cyclization and subsequent protonolysis to release the triazole product and regenerate the catalyst.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Copper Catalyst Loading

| Application | Copper Source | Ligand | Typical Copper Concentration | Typical Ligand:Copper Ratio |

| General Organic Synthesis | CuSO₄ / Na-Ascorbate | TBTA | 1-5 mol% | 1:1 to 2:1 |

| Bioconjugation (Aqueous) | CuSO₄ / Na-Ascorbate | THPTA | 50-100 µM | 5:1 or higher |

| High Concentration Reactions | Cu(I) salt (e.g., CuI) | Amine base | 0.5-2 mol% | N/A |

Table 2: Influence of Solvents on CuAAC Reactions

| Solvent | Properties | Recommendations |

| Water | Highly polar, protic. Often accelerates the reaction. | Excellent for bioconjugation and water-soluble substrates. |

| DMSO, DMF | Polar, aprotic. Good for a wide range of organic substrates. | Use in mixtures with water or as the primary solvent. |

| t-BuOH/Water | Co-solvent system. | Good for substrates with mixed polarity. |

| Acetonitrile | Polar, aprotic. | Avoid. Strongly coordinates to Cu(I) and can inhibit catalysis.[11] |

Experimental Protocols

Protocol 1: General Procedure for Optimizing Copper Catalyst Loading

This protocol provides a starting point for a typical CuAAC reaction with this compound.

-

Reagent Preparation:

-

Prepare a stock solution of your this compound in a suitable solvent (e.g., DMSO or a t-BuOH/water mixture).

-

Prepare a stock solution of your azide partner at the same concentration.

-

Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

-

If using a ligand, prepare a stock solution of the ligand (e.g., THPTA in water or TBTA in DMSO) at a concentration to achieve the desired ligand:copper ratio.

-

-

Reaction Setup:

-

In a reaction vial, add the this compound solution.

-

Add the azide solution.

-

If using a ligand, add the ligand solution to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Monitoring and Workup:

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

-

Once the reaction is complete, quench the reaction (e.g., by adding EDTA to chelate the copper).

-

Extract the product with an appropriate organic solvent.

-

Purify the product by column chromatography if necessary.

-

Protocol 2: Troubleshooting Low Yield - A Systematic Approach

-

Verify Reagent Integrity:

-

Confirm the purity of your this compound and azide by NMR or another suitable technique.

-

Always use freshly prepared sodium ascorbate solution.

-

-

Optimize Catalyst System:

-

Run a control reaction with a known good substrate pair to ensure your catalyst system is active.

-

Increase Catalyst Loading: Systematically increase the CuSO₄ and sodium ascorbate concentration in increments (e.g., from 1 mol% to 2.5 mol% to 5 mol%).

-

Introduce a Ligand: If not already using one, add a ligand like THPTA (for aqueous systems) or TBTA. Optimize the ligand:copper ratio (e.g., 1:1, 2:1, 5:1).

-

-

Optimize Reaction Conditions:

-

Solvent Screening: Set up parallel reactions in different solvent systems (e.g., DMSO, DMF, t-BuOH/water, neat water).

-

Temperature Variation: If the reaction is slow at room temperature, try gentle heating (e.g., 40-50 °C).

-

Visualizations

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: A troubleshooting workflow for addressing low yields in CuAAC reactions.

References

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics - ACS Publications. [Link]

-

Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC. [Link]

-

Copper-catalyzed click reaction on/in live cells. (n.d.). Chemical Science (RSC Publishing). [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). Chemical Reviews - ACS Publications. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]

-

Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. (n.d.). ACS Omega. [Link]

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]

-

Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. (n.d.). MDPI. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. [Link]

-

CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. [Link]

-

Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). PMC - NIH. [Link]

-

Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

-

Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. [Link]

Sources

- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

Technical Support Center: Preventing Oxidative Homocoupling

Topic: Suppression of Glaser/Hay Homocoupling in Terminal Alkyne Workflows Ticket Type: Advanced Troubleshooting & Method Optimization Audience: Senior Chemists, Process Development Scientists

Diagnostic & Triage

Before altering your entire protocol, confirm that oxidative homocoupling (dimerization) is the primary failure mode. Use the following decision matrix to diagnose your reaction mixture.

Interactive Troubleshooting Flowchart

(Visualizing the decision logic for rapid diagnosis)

Caption: Figure 1. Diagnostic logic to distinguish oxidative homocoupling from other failure modes based on mass spectrometry and visual cues.

The Core Mechanism: The "Bifurcation Point"

To prevent homocoupling, you must understand where the reaction pathway splits. The critical node is the Copper(I) Acetylide species.

-

Path A (Desired): Transmetallation to Palladium (Cross-Coupling).

-

Path B (Parasitic): Oxidation by

to Cu(II), leading to radical dimerization (Glaser/Hay).

Key Insight: Path B is second-order with respect to the alkyne and requires an oxidant. Path A is generally zero-order in alkyne (depending on the rate-limiting step) but requires active Pd(II).

Mechanistic Pathway Diagram

Caption: Figure 2. The "Bifurcation Point." Success depends on accelerating Path A (Green) while completely blocking Path B (Red).

Protocol Optimization Modules

Select the module below that best fits your constraints.

Module A: The "Zero-Tolerance" Deoxygenation (Standard)

Use when: You must use Copper, and the substrate is valuable.

The "Balloon" Fallacy: A balloon of Argon is insufficient for sensitive kinetics. Oxygen diffuses through rubber septa and tubing.

Protocol:

-

Freeze-Pump-Thaw (FPT): Perform 3 cycles.

-

Freeze mixture in liquid

. -

Pump (vacuum) for 10–15 mins.

-

Thaw in warm water.

-

Backfill with Argon.[1]

-

-

System Check (Self-Validating):

Module B: Kinetic Suppression (Slow Addition)

Use when: You cannot completely exclude trace oxygen or are scaling up.

Logic: Homocoupling is bimolecular (Rate

Protocol:

-

Dissolve the Aryl Halide and catalysts in the reaction vessel.

-

Load the terminal alkyne into a gas-tight syringe.

-

Calculated Addition: Set syringe pump to add the alkyne over 2–4 hours.

-

Target: Maintain steady-state concentration

.

-

Module C: The Reductive Safety Net

Use when: Working with aqueous solvents or biological substrates (Bioconjugation).

Logic: If trace

Recommended Additives:

| Additive | Loading | Context |

|---|---|---|

| Sodium Ascorbate | 10–20 mol% | Aqueous/Alcoholic solvents (Click/Sonogashira) |

| H2 Gas (Diluted) | Balloon (w/ Ar) | Organic solvents; reduces homocoupling to <2% [1] |

| Trakis(acetonitrile)Cu(I)PF6 | Stoichiometric | Use as catalyst source; more oxidation resistant than CuI |

Module D: Copper-Free Sonogashira

Use when: Homocoupling is persistent despite deoxygenation.

Logic: Remove the bifurcation point entirely. Without Copper, the Cu-acetylide cannot form, and Glaser coupling is mechanistically impossible.

Protocol:

-

Catalyst: Use

(2–5 mol%) or -

Base: Switch to Pyrrolidine or Piperidine (act as both base and ligand).

-

Note: Inorganic bases (

) often require higher temperatures in Cu-free modes.

-

-

Temperature: Increase to 60–80°C (activation energy for direct Carbopalladation is higher).

Comparative Data: Strategy Efficacy

The following table summarizes expected impurity levels based on the strategy employed.

| Strategy | Typical Homocoupling % | Complexity | Cost |

| Standard (Balloon Ar) | 5–15% | Low | Low |

| Freeze-Pump-Thaw | < 2% | High | Low |

| Slow Addition | < 5% | Medium | Medium (Pump) |

| Reductant (Ascorbate) | < 1% | Low | Low |

| Copper-Free | 0% (Not detectable) | Medium | High (Pd load) |

FAQ & Troubleshooting

Q: My reaction mixture turned green immediately upon adding the alkyne. Why? A: This is the "Copper Check." Your system contained dissolved oxygen.[1] The alkyne formed Cu-acetylide, which immediately oxidized to Cu(II) (Green/Blue).

-

Fix: Do not proceed. The homocoupling reaction is already faster than your cross-coupling. Quench, purify the alkyne, and restart with FPT (Module A).

Q: Can I use TMS-protected alkynes to prevent this? A: Yes. This is a "Masking" strategy.

-

Method: Use TMS-acetylene.[3] Perform in situ deprotection (using TBAF or carbonate base) slowly. This mimics the "Slow Addition" (Module B) chemically by releasing the free alkyne at a controlled rate, keeping its concentration low.

Q: I am doing a "Click" reaction (CuAAC), not Sonogashira, but still see dimers. Same fix? A: Yes. The mechanism is identical (Cu-acetylide oxidation). In CuAAC, adding Sodium Ascorbate is the standard solution (Module C) because these reactions are often tolerant of water/alcohol where ascorbate is soluble.

Q: Does the choice of base affect homocoupling?

A: Yes. Strong amine bases (e.g., Diethylamine) can accelerate homocoupling if

-

Optimization: Switch to inorganic bases like

or

References

-